molecular formula C15H19NO3 B5805412 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine

Cat. No. B5805412
M. Wt: 261.32 g/mol
InChI Key: YQGFBFRGFZFRHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine involves multiple steps, starting from basic carboxylic acids or alcohols and proceeding through heterocyclic formation and functional group modifications. Notably, compounds incorporating elements of piperidine and benzodioxin structures have been synthesized for their antibacterial properties and as acetylcholinesterase inhibitors, indicating a broad interest in this chemical framework for biological activity (Aziz‐ur‐Rehman et al., 2017; J. Contreras et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds containing benzodioxin and piperidine moieties has been extensively studied, with the configuration and substituent effects playing a significant role in their biological activity and chemical properties. Studies include detailed spectral analysis and structural elucidation, employing techniques such as IR, NMR, and X-ray diffraction to determine the specific arrangements and configurations of these complex molecules (B. Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine derivatives involves interactions with various reagents and conditions, leading to a wide range of potential reactions. For instance, the palladium-catalyzed aminocarbonylation reaction has been utilized to introduce specific functional groups into the benzodioxin-piperidine framework, showcasing the versatility of these compounds in synthetic chemistry (Stephen K. Etridge et al., 1999).

Mechanism of Action

Target of Action

It has been shown to have anticonvulsant activity , suggesting that it may interact with targets involved in neuronal signaling.

Mode of Action

The compound acts as an antagonist of the NMDAR (N-methyl-D-aspartate receptor) channel and an inhibitor of voltage-gated sodium channels . This suggests that it may prevent the flow of ions through these channels, thereby modulating neuronal activity.

Biochemical Pathways

Given its role as an nmdar antagonist and sodium channel inhibitor , it likely impacts pathways involved in neuronal signaling and excitability.

Pharmacokinetics

The compound is a prodrug that is hydrolyzed to benzoic acid in the body This suggests that it undergoes metabolism (the ‘M’ in ADME) to become an active compound

Result of Action

As a result of its action, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine has been shown to have anticonvulsant activity in mice and rabbits . This suggests that it may help to reduce excessive neuronal activity associated with seizures.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-4-6-16(7-5-11)15(17)12-2-3-13-14(10-12)19-9-8-18-13/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGFBFRGFZFRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine

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